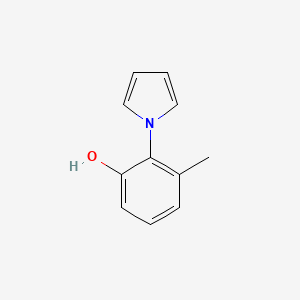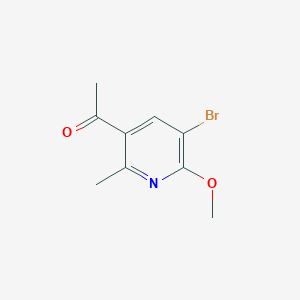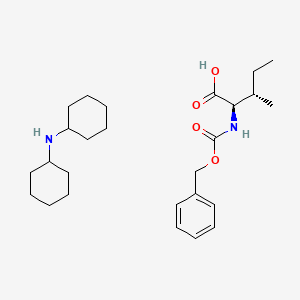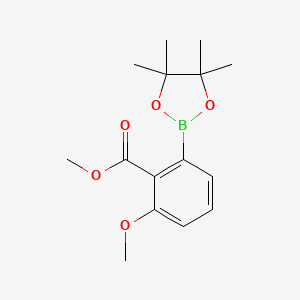
3-methyl-2-(1H-pyrrol-1-yl)phenol
Descripción general
Descripción
“3-methyl-2-(1H-pyrrol-1-yl)phenol” is a chemical compound. It is also known as Pyrrothiogatain and is a novel inhibitor of GATA family proteins . It targets the DNA-binding activity of GATA3 and other members of the GATA family .
Synthesis Analysis
The synthesis of compounds similar to “3-methyl-2-(1H-pyrrol-1-yl)phenol” has been reported in various studies . For instance, one study reported a one-step synthesis entailing a carbonylation reaction with 1/3 equivalent of triphosgene in the presence of two equivalents of trimethylamine, followed by the addition of 4-methoxyaniline to the in situ generated aryl isocyanate .Molecular Structure Analysis
The molecular structure of “3-methyl-2-(1H-pyrrol-1-yl)phenol” is complex. It contains total 25 bond(s); 14 non-H bond(s), 11 multiple bond(s), 1 rotatable bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 aromatic hydroxyl(s) and 1 Pyrrole(s) .Aplicaciones Científicas De Investigación
Electropolymerization and Electroreduction Applications
A study by Ait Amer et al. (2019) focused on the electropolymerization of Cu(II)-Schiff base complexes bearing pyrrole moieties for creating modified electrodes. These electrodes showed significant catalytic activity in the electroreduction of acetophenone and carbon dioxide, indicating potential applications in electrochemical sensors and renewable energy technologies (Ait Amer et al., 2019).
Enantioselective Synthesis
Research by Ge et al. (2010) explored the synthesis of chiral aminophenols based on proline, using them in enantioselective addition reactions. This work highlights the utility of pyrrole-containing compounds in asymmetric synthesis, potentially benefiting the production of pharmaceuticals and fine chemicals (Ge et al., 2010).
Antimicrobial Applications
Hublikar et al. (2019) synthesized novel pyrrole derivatives and evaluated their antimicrobial activities. The study demonstrated that these compounds possess significant antibacterial and antifungal effects, suggesting their potential as new antimicrobial agents (Hublikar et al., 2019).
Spectroscopic and Theoretical Analysis
Ulaş (2021) conducted a theoretical and experimental investigation of a specific alkylaminophenol compound. The study provided insights into its structural, electronic, and nonlinear optical properties, highlighting the compound's relevance in material science and photonics (Ulaş, 2021).
Fluorescent Chemo-sensing
Rahman et al. (2017) developed salicylaldehyde-based hydrazones that exhibited "turn on" fluorescent responses toward Al3+. This property is particularly useful for the selective detection of aluminum ions in environmental and biological samples, offering a straightforward approach for monitoring metal ions (Rahman et al., 2017).
Electrochromic Applications
Kaya and colleagues (2014) synthesized Schiff base derivatives with pyrrole rings and investigated their oligomers for electrochromic applications. This work emphasizes the potential use of pyrrole-containing compounds in developing smart windows and display technologies (Kaya et al., 2014).
Propiedades
IUPAC Name |
3-methyl-2-pyrrol-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-9-5-4-6-10(13)11(9)12-7-2-3-8-12/h2-8,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIKVHSERXVJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-(1H-pyrrol-1-yl)phenol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1396987.png)
![4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/structure/B1396988.png)

![tert-butyl 3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1396990.png)
![7-Chlorothieno[3,2-b]pyridine oxalate](/img/structure/B1396991.png)
![N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B1396994.png)


![ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride](/img/structure/B1396997.png)
![Benzyl 4-{[(3,4-dimethylphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1397001.png)

![4-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397003.png)
![2-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397004.png)
![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/structure/B1397006.png)